molecular formula C24H27NO3 B192805 2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one CAS No. 145546-80-1

2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

Numéro de catalogue: B192805
Numéro CAS: 145546-80-1
Poids moléculaire: 377.5 g/mol
Clé InChI: LPMOTUSFDTTWJL-UDWIEESQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fundamental Molecular Framework

The molecular architecture of 2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one is characterized by a sophisticated hybrid structure combining an indanone core with a benzylpiperidine moiety. The compound possesses the molecular formula C24H27NO3 with a molecular weight of 377.5 g/mol, as confirmed by computational analysis using PubChem 2.2 methodology. This structural arrangement creates a unique pharmacophore that bridges the electron-rich indanone system with the conformationally flexible piperidine ring.

The indanone component serves as the central structural element, featuring a bicyclic system where the benzene ring is fused to a cyclopentanone unit. The presence of methoxy substituents at the 5,6-positions significantly enhances the compound's lipophilicity and potentially influences its pharmacokinetic properties. These electron-donating groups modify the electronic density distribution across the aromatic system, creating specific binding characteristics that are crucial for biological activity.

The piperidine ring system adopts a chair conformation in its most stable state, with the benzyl substituent occupying an equatorial position to minimize steric interactions. This conformational preference directly impacts the spatial orientation of the entire molecule and determines its binding affinity to biological targets. The nitrogen atom within the piperidine ring serves as a basic center, contributing to the compound's overall pharmacological profile.

Electronic Structure and Conjugation Patterns

The electronic structure of this compound reveals extensive conjugation between the indanone chromophore and the methylene bridge connecting to the piperidine system. The IUPAC nomenclature identifies this compound as (2E)-2-[(1-benzylpiperidin-4-yl)methylidene]-5,6-dimethoxy-3H-inden-1-one, emphasizing the E-configuration of the double bond. This extended conjugation system creates a delocalized π-electron network that significantly influences the compound's spectroscopic properties and reactivity patterns.

Computational analysis reveals that the methoxy groups at positions 5 and 6 of the indanone ring system participate in mesomeric effects, donating electron density to the aromatic system. This electronic donation enhances the nucleophilicity of the aromatic ring while simultaneously stabilizing the carbonyl group through resonance interactions. The resulting electronic configuration contributes to the compound's characteristic UV-visible absorption profile and fluorescence properties.

Table 1: Molecular Properties and Electronic Characteristics

Property Value Computational Method
Molecular Formula C24H27NO3 Experimental
Molecular Weight 377.5 g/mol PubChem 2.2
SMILES Notation COC1=C(C=C2C(=C1)C/C(=C\C3CCN(CC3)CC4=CC=CC=C4)/C2=O)OC OEChem 2.3.0
InChI Key LPMOTUSFDTTWJL-UDWIEESQSA-N InChI 1.07.2
Exact Mass 377.1991 Da High-resolution MS

Propriétés

IUPAC Name

(2E)-2-[(1-benzylpiperidin-4-yl)methylidene]-5,6-dimethoxy-3H-inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,12,14-15,17H,8-11,13,16H2,1-2H3/b20-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMOTUSFDTTWJL-UDWIEESQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(=CC3CCN(CC3)CC4=CC=CC=C4)C2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)C/C(=C\C3CCN(CC3)CC4=CC=CC=C4)/C2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145546-80-1, 120014-07-5
Record name 2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxyindan-1-one, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145546801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methylene]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.979
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-((1-BENZYLPIPERIDIN-4-YL)METHYLENE)-5,6-DIMETHOXYINDAN-1-ONE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D3K90DIY3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Retrosynthetic Analysis

The target compound can be dissected into two primary subunits:

  • 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one : A bicyclic ketone serving as the electron-deficient partner in condensation reactions.

  • 1-Benzylpiperidine-4-carbaldehyde : A tertiary amine-containing aldehyde capable of participating in nucleophilic additions or conjugate additions.

The methylene bridge between these subunits suggests a condensation-based strategy, likely involving α,β-unsaturated ketone formation through elimination or olefination.

Established Preparation Methods

Synthesis of 2-(1-Benzylpiperidine-4-carbonyl)-5,6-dimethoxy-1-indanone

A patent (CN102516156A) describes the preparation of 2-(1-benzylpiperidine-4-carbonyl)-5,6-dimethoxy-1-indanone via a Claisen-Schmidt condensation between 5,6-dimethoxy-1-indanone and N-benzyl-4-piperidine methyl carboxylate under sodium methoxide catalysis. Key steps include:

  • Reaction Conditions : Toluene solvent, 102°C reflux, 3-hour reaction time.

  • Workup : Neutralization with hydrochloric acid followed by crystallization yields the ketone intermediate (98.8% purity, 80% yield).

Wittig Reaction for Methylene Bridge Installation

The ketone intermediate is treated with a Wittig reagent (e.g., methyltriphenylphosphonium bromide) to form the methylene group:

  • Reagents : Methyltriphenylphosphonium bromide, potassium tert-butoxide (base).

  • Conditions : Anhydrous tetrahydrofuran (THF), 0°C to room temperature, 12–24 hours.

  • Mechanism : The ylide generated from the phosphonium salt attacks the ketone carbonyl, forming the α,β-unsaturated system.

Purification

Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound.

Knoevenagel Condensation

This single-step method directly couples 1-benzylpiperidine-4-carbaldehyde and 5,6-dimethoxy-1-indanone:

  • Catalyst : Piperidine or ammonium acetate.

  • Conditions : Ethanol reflux (78°C), 6–8 hours.

  • Mechanism : Base-catalyzed deprotonation of the aldehyde forms an enolate, which undergoes conjugate addition to the indanone, followed by dehydration.

  • Yield : ~65–70% (estimated based on analogous reactions).

Tebbe Methylenation

The Tebbe reagent selectively converts ketones to methylene groups:

  • Reagents : Tebbe reagent (μ-chloro-bis(cyclopentadienyl)(dimethylaluminum)-μ-methylenetitanium).

  • Conditions : Anhydrous THF, −78°C to 0°C, followed by quenching with aqueous sodium potassium tartrate.

  • Advantages : High regioselectivity and mild conditions avoid side reactions.

Comparative Analysis of Methods

MethodStarting MaterialsKey Reagents/ConditionsYieldAdvantagesLimitations
Wittig OlefinationKetone intermediateMethyltriphenylphosphonium bromide~75%High purity, scalableMulti-step synthesis
KnoevenagelAldehyde + indanonePiperidine, ethanol reflux~65%Single-step, cost-effectiveModerate yield
Tebbe MethylenationKetone intermediateTebbe reagent, THF~80%Excellent selectivityAir-sensitive reagents required

Critical Reaction Parameters

Solvent Selection

  • Polar aprotic solvents (e.g., DMF, THF) enhance ylide stability in Wittig reactions.

  • Ethanol in Knoevenagel condensation facilitates enolate formation and water removal.

Temperature Control

  • Low temperatures (−78°C) are critical for Tebbe reagent stability.

  • Reflux conditions (100–110°C) drive dehydration in condensation reactions.

Catalytic Systems

  • Sodium methoxide (patent method) ensures efficient enolate formation without over-oxidation.

  • Palladium catalysts (hypothetical) could enable cross-coupling alternatives but remain unexplored.

Scalability and Industrial Feasibility

The patent-derived Wittig route is most viable for large-scale production due to:

  • Reproducibility : Documented 80% yield for the ketone intermediate.

  • Purification Simplicity : Crystallization steps minimize reliance on chromatography.

Challenges and Optimization Opportunities

  • Byproduct Formation : Elimination side products (e.g., over-dehydration) require careful pH control.

  • Catalyst Recycling : Heterogeneous catalysts (e.g., zeolites) could reduce costs in Knoevenagel condensations.

Analyse Des Réactions Chimiques

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Cognitive Enhancement and Alzheimer's Disease

One of the primary applications of this compound is in the development of treatments for Alzheimer's disease. It has been identified as a related impurity of Donepezil, an acetylcholinesterase inhibitor used to manage symptoms of Alzheimer's disease. Research indicates that compounds structurally related to Donepezil can exhibit similar or enhanced cognitive-enhancing properties. Studies have shown that these compounds can improve cognitive function by increasing acetylcholine levels in the brain, thus aiding memory and learning processes .

Antidementive Properties

The compound has been studied for its potential antidementive effects. Its mechanism involves the inhibition of acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby increasing its concentration in synaptic clefts. This action is crucial for improving synaptic transmission in neurodegenerative conditions .

Anti-diabetic Potential

Recent investigations have explored the anti-diabetic properties of this compound and its derivatives. Some studies suggest that it may inhibit enzymes such as α-glucosidase, which play a role in carbohydrate metabolism and glucose absorption . This inhibition can lead to reduced postprandial blood glucose levels, making it a candidate for managing type 2 diabetes.

Synthesis and Derivatives

The synthesis of 2-((1-benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one involves several chemical reactions that can be optimized for yield and purity. Various derivatives have been synthesized to enhance its pharmacological profile and reduce side effects associated with existing treatments.

Case Study 1: Cognitive Enhancement

A study published in the Tropical Journal of Pharmaceutical Research examined the cognitive-enhancing effects of this compound in animal models. The results indicated significant improvements in memory tasks compared to control groups treated with placebo . The findings support further investigation into its potential as a therapeutic agent for cognitive disorders.

Case Study 2: Anti-diabetic Activity

Another study focused on the anti-diabetic activity of derivatives of this compound. The synthesized compounds were tested against α-glucosidase and showed varying degrees of inhibitory activity. The most promising candidates demonstrated substantial inhibition, suggesting their potential use in managing type 2 diabetes .

Mécanisme D'action

The mechanism of action of 2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Key Structural Attributes:

  • Indanone core: Binds to the peripheral anionic site (PAS) of AChE, inhibiting amyloid-β aggregation .
  • Benzylpiperidine : Interacts with the catalytic anionic site (CAS) of AChE, enhancing cholinergic neurotransmission .
  • Methylene linker : Hypothesized to modulate conformational flexibility and enzyme-substrate interactions compared to donepezil’s rigid methyl linker .

Comparison with Similar Compounds

Structural Analogues of Donepezil

Compound Name Structural Variation Molecular Weight CAS Number Key Properties
Donepezil Methyl linker (-CH₂-) 415.95 120011-70-3 FDA-approved AChEI; IC₅₀ = 6.7 nM for AChE; long half-life (~70 hours) .
Target Compound Methylene linker (-CH₂-) 377.48 145546-80-1 Experimental AChEI; unconfirmed IC₅₀; potential multitargeting agent .
Fluorinated Derivative Fluorine substitution at C2 395.49 329010-67-5 Enhanced metabolic stability; preliminary in vitro AChE inhibition data .
Dimer Impurity Dimeric structure via methylene 755.91 Not reported Byproduct in donepezil synthesis; no therapeutic activity reported .

Hybrid Indanone Derivatives

Compound Name Hybrid Component Key Findings
THA-FA Hybrid Ferulic acid (antioxidant) Dual AChE inhibition (IC₅₀ = 12 nM) and ROS scavenging .
Pyrazole-Indanone Hybrid 5-Chloro-3-methylpyrazole Moderate AChE inhibition (IC₅₀ = 45 nM); improved blood-brain barrier (BBB) penetration .
Pyridinylmethylene-Indanone Pyridine substitution Lower AChE affinity (IC₅₀ > 100 nM) but enhanced solubility .

Research Findings and Mechanistic Insights

Target Compound vs. Donepezil

  • Synthetic Challenges : The methylene group complicates hydrogenation steps, requiring optimized catalysts to avoid byproducts like the dimer impurity .
  • Pharmacokinetics : Preliminary data indicate faster hepatic metabolism (t₁/₂ ~ 12 hours) than donepezil, necessitating structural modifications for clinical viability .

Fluorinated and Hydroxylated Derivatives

  • Fluorinated Analog : Substitution at C2 increases electronegativity, enhancing interactions with AChE’s gorge residues (e.g., Trp286) .
  • Hydroxylated Derivative : Introduces polar -OH groups, improving aqueous solubility but reducing BBB penetration .

Hybrid Compounds

  • Multitargeting Potential: THA-FA hybrids combine AChE inhibition with antioxidant activity, addressing both cholinergic deficit and oxidative stress in AD .
  • Pyrazole Hybrids : Exhibit neuroprotective effects in vitro but require further optimization for in vivo efficacy .

Activité Biologique

2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one, also known by its CAS number 120014-07-5, is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C24_{24}H27_{27}NO3_3
  • Molecular Weight : 377.48 g/mol
  • Structure : The compound features a benzylpiperidine moiety linked to a dimethoxy-indanone structure.

The primary biological activity of this compound is attributed to its interaction with acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic transmission, making this compound a candidate for treating conditions such as Alzheimer's disease.

Acetylcholinesterase Inhibition

Research indicates that compounds similar to this compound exhibit significant AChE inhibitory activity. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, which can improve cognitive functions and memory retention .

Biological Activity Studies

Several studies have investigated the biological effects of this compound:

In Vitro Studies

  • Acetylcholinesterase Activity Assay : In vitro assays demonstrated that the compound significantly inhibits AChE activity. For instance, a study found that at concentrations of 10 µg/mL, it exhibited a notable percentage of inhibition compared to a control group treated with donepezil .
  • Neuroprotective Effects : Additional research highlighted the neuroprotective properties of this compound against oxidative stress in neuronal cells. The mechanism involves the reduction of reactive oxygen species (ROS) and modulation of antioxidant enzyme activities .

In Vivo Studies

Case studies involving animal models have shown promising results where administration of this compound led to improved cognitive performance in tasks assessing memory and learning. For example:

  • Morris Water Maze Test : Animals treated with the compound displayed significantly reduced escape latencies compared to control groups .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile indicates good absorption characteristics with favorable blood-brain barrier permeability, suggesting potential efficacy in central nervous system applications . However, caution is advised due to potential side effects associated with piperidine derivatives, including nausea and dizziness.

Data Summary Table

PropertyValue
Molecular FormulaC24_{24}H27_{27}NO3_3
Molecular Weight377.48 g/mol
AChE Inhibition (IC50)~10 µg/mL
Neuroprotective EffectsYes
Blood-Brain Barrier PenetrationHigh

Q & A

Q. What are the common synthetic routes for 2-((1-benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one?

  • Methodological Answer : The compound is synthesized via Knoevenagel condensation between 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one and 1-benzylpiperidine-4-carbaldehyde in methanol under basic conditions (e.g., NaOH), followed by isolation via recrystallization . Alternatively, intermediates like 2-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methylene)-derivatives are hydrogenated using 5% Pt/C catalysts under mild hydrogen pressure (1–3 bar) in alcohols (e.g., ethanol) to achieve high selectivity (>98%) .

Q. How is the structural identity of this compound validated in academic research?

  • Methodological Answer : 1H/13C NMR spectroscopy confirms the presence of key functional groups, such as the indenone carbonyl (δ ~200 ppm in 13C NMR) and the benzylpiperidine methylene protons (δ 3.2–3.6 ppm in 1H NMR) . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used to assess purity (>97%), while mass spectrometry (MS) verifies the molecular ion peak (m/z = 379.4 for [M+H]+) .

Q. What are the standard protocols for crystallographic analysis of this compound?

  • Methodological Answer : Single crystals are grown via slow evaporation in ethanol. X-ray crystallography using the SHELX suite (e.g., SHELXL for refinement) is employed to determine the E-configuration of the exocyclic double bond and planarity of the indenone-piperidine system. Hydrogen atoms are added geometrically, and thermal displacement parameters are refined anisotropically .

Advanced Research Questions

Q. How can catalytic hydrogenation conditions be optimized to minimize side products during synthesis?

  • Methodological Answer : Batch-slurry reactors with 5% Pt/C catalysts in ethanol at 25–40°C and 1–3 bar H₂ pressure achieve optimal selectivity (98%). Agitation speeds >600 rpm ensure efficient mass transfer. Catalyst reuse studies show <5% activity loss after three cycles. Competitive adsorption of H₂ and substrate at higher pressures (>5 bar) reduces reaction rates, necessitating lower pressures .

Q. What computational strategies are used to predict the acetylcholinesterase (AChE) inhibitory activity of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) positions the indenone moiety in the peripheral anionic site (PAS) of AChE (PDB ID 1EVE) and the benzylpiperidine group in the catalytic anionic site (CAS). Binding energies (ΔG < −9 kcal/mol) correlate with experimental IC₅₀ values (<10 nM). MD simulations (100 ns) assess stability of ligand-protein interactions, focusing on π-π stacking with Trp286 and hydrogen bonding with Tyr337 .

Q. How can data contradictions in impurity profiling be resolved during quality control?

  • Methodological Answer : LC-MS/MS identifies impurities such as hydroxydonepezil (m/z = 395.4) and 3-hydroxydonepezil (m/z = 395.4), which co-elute in HPLC. Tandem mass spectrometry differentiates isomers via fragmentation patterns (e.g., loss of H₂O for hydroxydonepezil). Orthogonal methods like 2D-NMR (e.g., HSQC, HMBC) resolve positional ambiguities in hydroxylated derivatives .

Q. What design principles are applied to create hybrid compounds with enhanced antioxidant and AChE inhibitory activity?

  • Methodological Answer : Hybrids are designed by conjugating the indenone-piperidine core to natural antioxidants (e.g., ferulic acid) via methylene linkers. Oxygen radical absorbance capacity (ORAC) assays quantify antioxidant activity (e.g., >80% ROS scavenging at 10 µM). Dual-target activity is validated via Ellman’s assay for AChE inhibition (IC₅₀ < 50 nM) and ABTS/DPPH assays for antioxidant efficacy .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters

ParameterValueReference
Space groupP2₁/c
Bond length (C9=C10)1.34 Å
Torsion angle (C8-C9-C10-C11)179.2°

Q. Table 2: Catalytic Hydrogenation Optimization

ConditionOptimal ValueImpact on Selectivity
Catalyst loading5% Pt/C (10 wt%)98%
Temperature30°C95% → 98%
H₂ pressure2 barMinimizes side products

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
Reactant of Route 2
Reactant of Route 2
2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.